molecular formula C13H20N2O2 B14247772 2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol CAS No. 189111-03-3

2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol

Cat. No.: B14247772
CAS No.: 189111-03-3
M. Wt: 236.31 g/mol
InChI Key: FDLUDNFRLZOANL-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol is a chemical compound known for its unique structure and properties It is an imidazolidine derivative with two hydroxyl groups and a phenyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol typically involves the reaction of isobutyryl chloride with triethylamine and zinc powder in an organic solvent. The reaction mixture is heated to reflux, then cooled, filtered, and distilled under reduced pressure to obtain the desired product . This method is based on the process developed by BASF, which allows for the recycling of triethylamine, making the process more efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent composition, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a wide range of phenyl-substituted derivatives.

Scientific Research Applications

2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the imidazolidine ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

189111-03-3

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

1,3-dihydroxy-2,2,4,4-tetramethyl-5-phenylimidazolidine

InChI

InChI=1S/C13H20N2O2/c1-12(2)11(10-8-6-5-7-9-10)14(16)13(3,4)15(12)17/h5-9,11,16-17H,1-4H3

InChI Key

FDLUDNFRLZOANL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(N1O)(C)C)O)C2=CC=CC=C2)C

Origin of Product

United States

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